Trityl olmesartan medoxomil impurity III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

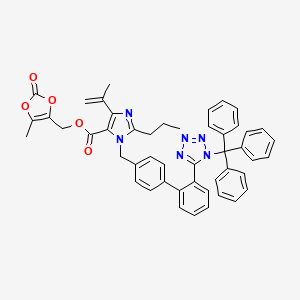

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-51-52-54(45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJFAQFEAOEJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H42N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Structure of Trityl Olmesartan Medoxomil Impurity III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Trityl Olmesartan (B1677269) Medoxomil Impurity III. This impurity, a critical process-related substance in the synthesis of the antihypertensive drug olmesartan medoxomil, requires thorough characterization to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document details the likely synthetic origin, proposed analytical methodologies for its identification and characterization, and the expected spectroscopic data.

Introduction to Olmesartan Medoxomil and its Impurities

Olmesartan medoxomil is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension. The synthesis of this complex molecule involves multiple steps, including the use of a trityl protecting group for the tetrazole moiety. During the synthesis and storage of olmesartan medoxomil, various process-related impurities and degradation products can form. Regulatory guidelines necessitate the identification, characterization, and control of any impurity present at levels of 0.10% or greater.

Trityl Olmesartan Medoxomil Impurity III has been identified as a dehydro analog of a key intermediate, trityl olmesartan medoxomil. Its presence can indicate specific conditions in the manufacturing process that may need to be controlled.

Structure and Identification of Impurity III

This compound is chemically identified as (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate . It is also referred to as N-Trityl Des-4-hydroxy Olmesartan Medoxomil .

The key structural difference between this impurity and the intended trityl olmesartan medoxomil intermediate is the presence of a propen-2-yl group (isopropenyl group) on the imidazole (B134444) ring, which results from the dehydration of the tertiary alcohol (1-hydroxy-1-methylethyl) group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1227626-51-8 |

| Molecular Formula | C₄₈H₄₂N₆O₅ |

| Molecular Weight | 782.88 g/mol |

Potential Formation Pathway

The formation of this compound is likely due to acid-catalyzed dehydration of the tertiary alcohol on the imidazole side chain of the trityl olmesartan medoxomil intermediate. This reaction can be promoted by acidic conditions and/or elevated temperatures during the synthesis or work-up stages.

Experimental Protocols for Structure Elucidation

The following sections outline the proposed experimental methodologies for the synthesis, isolation, and characterization of this compound. These protocols are based on established methods for related olmesartan impurities.[1]

Synthesis of this compound

A plausible laboratory-scale synthesis of Impurity III involves the acid-catalyzed dehydration of trityl olmesartan medoxomil.[1]

Protocol:

-

Dissolve trityl olmesartan medoxomil (1 equivalent) in a suitable aprotic solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (PTSA).

-

Reflux the reaction mixture, monitoring the progress by a suitable chromatographic technique (e.g., HPLC or TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Wash the organic layer with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

A reverse-phase HPLC method can be developed and validated for the detection, quantification, and isolation of Impurity III.

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

For isolation, a preparative HPLC system with a larger column dimension and higher flow rate would be employed, collecting the fraction corresponding to the retention time of Impurity III.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure through fragmentation analysis.

Protocol:

-

Dissolve the purified impurity in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or analyze via LC-MS using the HPLC method described above.

-

Acquire mass spectra in positive electrospray ionization (ESI+) mode.

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data.

Expected MS Data:

-

[M+H]⁺: The protonated molecular ion is expected at m/z 783.3, corresponding to the molecular formula C₄₈H₄₃N₆O₅⁺.

-

Key Fragments: Fragmentation would likely involve the loss of the trityl group (C₁₉H₁₅, 243.1 Da), the medoxomil group (C₅H₅O₃, 113.0 Da), and other characteristic cleavages around the imidazole and biphenyl (B1667301) moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of Impurity III.

Protocol:

-

Dissolve a sufficient amount of the purified impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to aid in the assignment of proton and carbon signals.

Expected ¹H NMR Spectral Features:

-

The characteristic signals for the trityl group protons, typically in the range of 7.0-7.5 ppm.

-

Signals for the biphenyl protons.

-

The singlet for the medoxomil methyl group.

-

Signals corresponding to the propen-2-yl group (a methyl singlet and two singlets for the vinyl protons) replacing the signals of the 1-hydroxy-1-methylethyl (B12665419) group.

-

Signals for the propyl chain on the imidazole ring.

Experimental Workflow and Data Analysis

The overall workflow for the structure elucidation of this compound is a systematic process involving synthesis, purification, and spectroscopic analysis.

Conclusion

The comprehensive characterization of this compound is crucial for maintaining the quality and safety of olmesartan medoxomil API. By employing the outlined synthetic and analytical methodologies, researchers and drug development professionals can effectively identify, quantify, and control this impurity. The detailed structural information obtained through these techniques provides a solid foundation for process optimization and regulatory compliance.

References

Synthesis and Characterization of Trityl Olmesartan Medoxomil Impurity III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis and characterization of Trityl Olmesartan (B1677269) Medoxomil Impurity III, a process-related impurity encountered during the manufacturing of the angiotensin II receptor antagonist, Olmesartan Medoxomil. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. This document outlines the synthetic route for this specific impurity, details its characterization, and presents the available data in a structured format for ease of reference. This impurity is also known as N-Trityl Des-4-hydroxy Olmesartan Medoxomil or dehydro olmesartan.[1]

Synthesis

The synthesis of Trityl Olmesartan Medoxomil Impurity III, also referred to as dehydro olmesartan, originates from the medoxomil ester derivative of N-alkylated imidazole (B134444), a key intermediate in the synthesis of Olmesartan Medoxomil. The formation of this impurity involves a dehydration reaction followed by the removal of the trityl protecting group.

A key publication by Babu et al. outlines a synthetic pathway for an impurity with the same molecular formula (C48H42N6O5) as this compound, which they designate as dehydro olmesartan impurity 5.[2] The synthesis commences from the medoxomil ester derivative of N-alkylated imidazole (referred to as compound 17 in the study).[2] This intermediate undergoes dehydration using p-toluenesulphonic acid in toluene (B28343) under reflux conditions to yield the corresponding dehydro derivative (compound 18).[2] Subsequent deprotection of this intermediate using acetic acid furnishes the final impurity, dehydro olmesartan.[2]

Experimental Protocol

Step 1: Dehydration of the Medoxomil Ester Derivative of N-alkylated Imidazole (17)

A solution of the medoxomil ester derivative of N-alkylated imidazole (17) in toluene is treated with a catalytic amount of p-toluenesulphonic acid. The reaction mixture is heated to reflux, and the water generated during the reaction is removed azeotropically. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled, and the crude dehydro derivative (18) is isolated.

Step 2: Deprotection of the Dehydro Derivative (18)

The crude dehydro derivative (18) is dissolved in 40% aqueous acetic acid.[2] The solution is heated at 55–60 °C for 2–3 hours.[2] After cooling to room temperature, the reaction mixture is diluted with a 5% sodium chloride solution.[2] The precipitated solid is filtered and washed with 40% aqueous acetic acid.[2] The filtrate is then extracted with dichloromethane.[2] The organic layer is washed sequentially with a 5% aqueous sodium bicarbonate solution and a 5% sodium chloride solution to yield the final product, dehydro olmesartan (this compound).[2]

Characterization

The structural elucidation and confirmation of this compound are accomplished through a combination of spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-Trityl Des-4-hydroxy Olmesartan Medoxomil | [1] |

| Synonym | dehydro olmesartan | [2] |

| CAS Number | 1227626-51-8 | [1] |

| Molecular Formula | C48H42N6O5 | [1][2] |

| Molecular Weight | 782.9 g/mol | [1] |

Spectroscopic Data

While detailed NMR and mass spectrometry data are not extensively available in the provided search results, the characterization of similar olmesartan impurities typically involves the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the detailed molecular structure, including the position of protons and carbons, and confirming the absence of the hydroxyl group and the presence of a double bond in the dehydrated moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the impurity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Elemental Analysis

The elemental analysis data for the compound with the molecular formula C48H42N6O5, corresponding to this compound, has been reported as follows:[2]

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 73.64 | 73.71 |

| Hydrogen (H) | 5.41 | 5.48 |

| Nitrogen (N) | 10.73 | 10.79 |

Workflow and Diagrams

Synthesis Workflow

The logical flow of the synthesis of this compound can be visualized as a two-step process.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a summary of the available information on the synthesis and characterization of this compound. The outlined synthetic route, based on the dehydration of a key intermediate followed by deprotection, offers a viable method for obtaining this impurity for reference standard purposes. The provided physicochemical and elemental analysis data serve as a foundation for its identification and quantification. Further detailed spectroscopic analysis is recommended for a complete structural elucidation. The control of this and other process-related impurities is paramount in ensuring the quality and safety of Olmesartan Medoxomil drug products.

References

Unraveling the Formation of Trityl Olmesartan Medoxomil Impurity III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of active pharmaceutical ingredients (APIs) is a meticulously controlled process where the formation of impurities is a critical concern. In the manufacturing of Olmesartan Medoxomil, an angiotensin II receptor antagonist, several process-related impurities can arise. This technical guide provides an in-depth analysis of the formation pathway of a specific impurity, Trityl Olmesartan Medoxomil Impurity III, also identified as N-Trityl Des-4-hydroxy Olmesartan Medoxomil.

Core Synthesis of Olmesartan Medoxomil: A Prerequisite to Understanding Impurity Formation

The synthesis of Olmesartan Medoxomil is a multi-step process that typically involves the coupling of two key intermediates: an imidazole (B134444) derivative and a trityl-protected biphenyl (B1667301) bromide. This is followed by a series of reactions including hydrolysis, esterification, and a final deprotection step to yield the active pharmaceutical ingredient.

A crucial intermediate in this synthesis is Trityl Olmesartan Medoxomil. The final step in the synthesis involves the removal of the trityl protecting group from the tetrazole ring, which is typically achieved under acidic conditions.

The Genesis of Impurity III: An Acid-Catalyzed Dehydration

This compound is characterized by the absence of the hydroxyl group on the isopropyl side chain of the imidazole ring, which is replaced by a double bond, forming a propen-2-yl group. This structural modification points towards a dehydration reaction as the cause of its formation.

The formation of this impurity is intrinsically linked to the final deprotection step in the synthesis of Olmesartan Medoxomil. The acidic environment required to cleave the trityl group also provides the necessary catalytic conditions for the elimination of a water molecule from the tertiary alcohol present on the imidazole side chain of the Trityl Olmesartan Medoxomil intermediate.

Table 1: Key Molecules in the Formation of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |

| Trityl Olmesartan Medoxomil | C48H44N6O6 | 800.90 | 144690-92-6 | Key Intermediate |

| This compound | C48H42N6O5 | 782.88 | 1227626-51-8 | Impurity |

| Olmesartan Medoxomil | C29H30N6O6 | 558.59 | 144689-63-4 | Active Pharmaceutical Ingredient |

Experimental Insight: The Deprotection Step

While specific proprietary experimental protocols may vary, a general procedure for the deprotection of Trityl Olmesartan Medoxomil involves treatment with an acid in a suitable solvent system.

General Experimental Protocol for Deprotection:

-

Dissolution: Trityl Olmesartan Medoxomil is dissolved in an appropriate organic solvent, such as acetic acid, often in the presence of water.

-

Acid Treatment: The solution is treated with an acid catalyst. The strength and concentration of the acid, along with the reaction temperature and time, are critical parameters that can influence the rate of both the desired deprotection and the undesired dehydration side reaction.

-

Work-up: Following the reaction, the mixture is typically worked up to remove the cleaved trityl carbinol and isolate the crude Olmesartan Medoxomil. This often involves precipitation, filtration, and extraction steps.

-

Purification: The crude product is then purified, typically by recrystallization or chromatography, to remove Impurity III and other process-related impurities.

The yield of Impurity III is highly dependent on the reaction conditions of the deprotection step. Factors such as increased acid concentration, higher temperatures, and prolonged reaction times can favor the dehydration reaction, leading to a higher percentage of this impurity in the final product.

Visualizing the Formation Pathway

The following diagrams illustrate the key chemical transformations in the formation of this compound.

Caption: Overview of the synthesis of Olmesartan Medoxomil and the side reaction leading to Impurity III.

Caption: Proposed mechanism for the acid-catalyzed dehydration of Trityl Olmesartan Medoxomil.

Conclusion

The formation of this compound is a direct consequence of the acidic conditions employed during the deprotection of the trityl group in the final stage of Olmesartan Medoxomil synthesis. Understanding this formation pathway is paramount for process optimization and impurity control. By carefully controlling the parameters of the deprotection step, such as temperature, acid concentration, and reaction time, the formation of this dehydration impurity can be minimized, ensuring the purity and quality of the final active pharmaceutical ingredient. This knowledge is crucial for researchers and professionals in drug development and manufacturing to implement effective control strategies and meet stringent regulatory requirements.

An In-depth Technical Guide on the Physicochemical Properties of N-Trityl Des-4-hydroxy Olmesartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trityl Des-4-hydroxy Olmesartan (B1677269) Medoxomil is recognized as a process-related impurity and a potential degradant of Olmesartan Medoxomil, an angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that necessitates thorough characterization to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of N-Trityl Des-4-hydroxy Olmesartan Medoxomil and outlines the experimental protocols typically employed for the characterization of such pharmaceutical impurities. While specific experimental data for this particular impurity is not extensively available in public literature, this guide leverages data from the closely related N-Trityl Olmesartan Medoxomil and established analytical methodologies for olmesartan and its related substances.

Chemical Identity

-

Systematic Name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate[3]

-

Molecular Weight: 782.9 g/mol [4]

Physicochemical Properties

The physicochemical properties of a drug impurity are fundamental to understanding its behavior during manufacturing, formulation, and in biological systems. The following table summarizes the available and predicted data for N-Trityl Des-4-hydroxy Olmesartan Medoxomil, with some data extrapolated from its close analog, N-Trityl Olmesartan Medoxomil.

| Property | Value | Source |

| Molecular Formula | C₄₈H₄₂N₆O₅ | [3][4] |

| Molecular Weight | 782.9 g/mol | [4] |

| Melting Point | Data not available for the specific compound. The related N-Trityl Olmesartan Medoxomil has a melting point of 180°C. | [6] |

| Boiling Point (Predicted) | Data not available. | |

| Solubility | Data not available. The parent compound, Olmesartan Medoxomil, is poorly soluble in water. It is anticipated that the tritylated impurity would have very low aqueous solubility and be soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). | [7] |

| pKa (Predicted) | Data not available. |

Experimental Protocols

The characterization of a pharmaceutical impurity like N-Trityl Des-4-hydroxy Olmesartan Medoxomil involves a suite of analytical techniques to determine its structure, purity, and other critical properties.

Isolation and Purification

The initial step in characterizing an unknown impurity is its isolation from the API or reaction mixture. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Protocol for Preparative HPLC:

-

Column: A reversed-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the impurity from the main component and other impurities.[8]

-

Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance, often around 240-260 nm.[9][10]

-

Fraction Collection: Fractions corresponding to the impurity peak are collected, pooled, and the solvent is evaporated to yield the isolated impurity.

Structural Elucidation

Once isolated, the structure of the impurity is elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying impurities in complex mixtures.[9][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise arrangement of atoms in the molecule, confirming the absence of the hydroxyl group and the presence of the trityl group.[8]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[8]

Purity Determination

The purity of the isolated impurity standard is critical for its use in quantitative analysis. High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for purity assessment.

Protocol for HPLC Purity Analysis:

-

Column: A high-resolution reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[11][12]

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.02 M Na₂HPO₄ adjusted to a specific pH) and an organic solvent like acetonitrile. An isocratic or gradient elution can be used.[11]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Detection Wavelength: 240 nm.[11]

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Forced Degradation Studies

To understand the potential for N-Trityl Des-4-hydroxy Olmesartan Medoxomil to form under stress conditions, forced degradation studies are performed on the parent drug, Olmesartan Medoxomil.

Protocol for Forced Degradation:

-

Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 1M HCl) at an elevated temperature (e.g., 60°C).[9]

-

Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 2M NaOH) at an elevated temperature (e.g., 60°C).[9]

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., hydrogen peroxide).[12]

-

Thermal Degradation: The solid drug substance is heated to a high temperature.[12]

-

Photolytic Degradation: The drug substance is exposed to UV and visible light.[12]

-

Analysis: The stressed samples are then analyzed by a stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

Logical Workflow for Impurity Characterization

The following diagram illustrates the typical workflow for the identification, isolation, and characterization of a process-related impurity like N-Trityl Des-4-hydroxy Olmesartan Medoxomil.

References

- 1. labshake.com [labshake.com]

- 2. Tritylolmesartan medoxomil | C48H44N6O6 | CID 19036162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Trityl Olmesartan Medoxomil | CAS No- 144690-92-6 | Simson Pharma Limited [simsonpharma.com]

- 7. Development and characterization of nanosuspensions of olmesartan medoxomil for bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajpaonline.com [ajpaonline.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. ajpaonline.com [ajpaonline.com]

- 12. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

A Technical Guide to the Identification of Impurities in Trityl Olmesartan Medoxomil Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potential impurities that can arise during the synthesis of Trityl Olmesartan Medoxomil, a critical intermediate in the manufacturing of the antihypertensive drug Olmesartan Medoxomil. Understanding and controlling these impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction: The Significance of Impurity Profiling

Olmesartan Medoxomil is a potent angiotensin II receptor blocker used for the treatment of hypertension. Its synthesis is a multi-step process, with Trityl Olmesartan Medoxomil serving as a key protected intermediate. The trityl group (triphenylmethyl) is employed to protect the tetrazole ring during synthesis and is later removed in the final step. The purity of this intermediate is crucial, as any impurities formed at this stage can be carried over to the final API, potentially affecting its safety and stability. This document outlines the common impurities, their formation, and the analytical methodologies for their identification and quantification.

Common Impurities in Trityl Olmesartan Medoxomil Synthesis

The synthesis of Trityl Olmesartan Medoxomil is susceptible to the formation of several process-related impurities and regioisomers. These can originate from starting materials, side reactions, or degradation.

Regioisomeric Impurities

Regioisomers are a primary concern in the synthesis of sartan-class drugs containing a tetrazole ring.

-

Tetrazole N-1 and N-2 Isomers : The alkylation of the tetrazole ring with the trityl group can theoretically occur at the N-1 or N-2 position. While historically often depicted as the N-1 isomer, crystallographic studies have revealed that the trityl substituent is predominantly attached to the N-2 nitrogen atom of the tetrazole ring[1]. The presence of the alternative isomer is a potential impurity.

-

Imidazole (B134444) N-3 Regioisomer : During the N-alkylation step to form the imidazole ring, an undesired N-3 regioisomeric impurity of the precursor, Trityl Olmesartan Ethyl Ester (TOEE), can be formed at levels of 0.2–0.3%[2]. This impurity can then be carried through to the Trityl Olmesartan Medoxomil stage.

Process-Related Impurities

These impurities arise from specific reactions or reagents used during the synthesis. A patent for Olmesartan Medoxomil with reduced impurity levels highlights several key impurities that originate at the Trityl Olmesartan Medoxomil (referred to as MTT) stage[3].

-

MTT-Me (Methoxy Impurity) : This impurity, 4-(1-methoxy-1-methylethyl)-2-propyl-1-[[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxylic acid medoxomil ester, can form if methanol (B129727) is present as a solvent or reagent, leading to the methylation of the tertiary alcohol.

-

MTT-Cl (Chloro Impurity) : This results from the reaction with residual chlorinating agents, leading to the formation of a chloro-alkane instead of the medoxomil ester.

-

MTT-eliminate (Dehydro Impurity) : Dehydration of the tertiary alcohol on the imidazole side chain leads to the formation of an alkene impurity, known as Dehydro Olmesartan-2-trityl Medoxomil[3][4].

-

Trityl Azide (B81097) : This genotoxic impurity can potentially form if azide reagents are used in the synthesis of the tetrazole ring and are not completely removed[5].

Other Related Substances

-

Olmesartan Acid Impurity : Incomplete esterification or hydrolysis of the medoxomil ester group on the Trityl Olmesartan Medoxomil intermediate can result in the corresponding carboxylic acid[6].

-

Dibiphenyl Olmesartan : This impurity can arise from side reactions involving the biphenyl (B1667301) starting material[7].

Quantitative Analysis of Impurities

Effective impurity control requires sensitive and accurate analytical methods to quantify their levels. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. The tables below summarize typical impurity levels and HPLC method validation parameters found in the literature.

Table 1: Observed Levels of Key Impurities

| Impurity Class | Specific Impurity | Observed Level (%) | Reference |

| Regioisomer | Imidazole N-3 Isomer (of TOEE) | 0.2 - 0.3 | [2] |

| Regioisomer | N-1 and N-2 Medoxomil Impurities (in final API) | 0.03 - 0.18 | [8] |

| Process-Related | OLM-Me, OLM-Cl, OLM-eliminate (target limit in final API) | < 0.1 | [3] |

Table 2: Summary of HPLC Method Parameters for Impurity Profiling

| Parameter | Typical Values | References |

| Column | Reversed-phase C18 (e.g., 150 x 4.6mm, 5µm) | [9][10] |

| Mobile Phase | Acetonitrile and Phosphate Buffer (gradient or isocratic) | [9][10] |

| Detection Wavelength | 225 - 260 nm | [9][11] |

| Flow Rate | 1.0 mL/min | [10] |

| Linearity Range (Impurity) | LOQ to ~0.4% (or 0.25 - 7 µg/mL) | [9][12] |

| Accuracy (% Recovery) | 98.5% - 101.2% | [12] |

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol is a representative example based on common practices for analyzing Olmesartan Medoxomil and its related substances[9][10].

-

Preparation of Mobile Phase :

-

Buffer : Dissolve 4.7 g of sodium dihydrogen orthophosphate in 1000 mL of high-purity water. Add 1 mL of triethylamine (B128534) and adjust the pH to 4.0 with orthophosphoric acid[9].

-

Mobile Phase Composition : Prepare a mixture of Buffer and Acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

-

-

Chromatographic Conditions :

-

Instrument : HPLC system with a UV or DAD detector.

-

Column : Kromasil C18 (150 x 4.6mm, 5µm) or equivalent.

-

Flow Rate : 1.0 mL/min.

-

Detection : 225 nm.

-

Injection Volume : 20 µL.

-

Column Temperature : Ambient.

-

-

Sample Preparation :

-

Accurately weigh and dissolve the Trityl Olmesartan Medoxomil sample in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 1 mg/mL).

-

-

Analysis :

-

Inject the sample solution into the chromatograph.

-

Identify and quantify impurities by comparing their retention times and peak areas with those of qualified reference standards. The retention time for the Olmesartan Acid impurity is typically around 3.2 minutes, while Olmesartan Medoxomil elutes around 8.3 minutes under these conditions[9].

-

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method[11][12].

-

Sample Preparation : Prepare stock solutions of Trityl Olmesartan Medoxomil in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions :

-

Acid Hydrolysis : Add 0.1 M HCl to the sample solution and heat at 60-80°C for a specified period (e.g., 1-4 hours). Neutralize the solution before analysis[5][11].

-

Base Hydrolysis : Add 0.01 M - 1 M NaOH to the sample solution and heat at 60-80°C for a specified period. Neutralize before analysis[5][11].

-

Oxidative Degradation : Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24-48 hours[11].

-

Thermal Degradation : Expose the solid drug substance to dry heat (e.g., 90°C) for several days[5].

-

Photolytic Degradation : Expose the solid drug substance to UV light (as per ICH Q1B guidelines).

-

-

Analysis : Analyze the stressed samples using the validated HPLC method (Protocol 1). Compare the chromatograms with that of an unstressed sample to identify and quantify degradation products.

-

Characterization : Isolate significant degradation products using preparative HPLC and elucidate their structures using mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[10][13].

Visualizations: Pathways and Workflows

The following diagrams illustrate the synthesis pathway, impurity formation, and the analytical workflow for impurity identification.

References

- 1. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2006073519A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. ajpaonline.com [ajpaonline.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

Spectroscopic Analysis of Trityl Olmesartan Medoxomil Impurity III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Trityl olmesartan (B1677269) medoxomil impurity III. While specific data for this exact impurity is not publicly available, this document compiles representative data from closely related tritylated olmesartan medoxomil intermediates and impurities to serve as a valuable reference for its identification and characterization. The experimental protocols detailed herein are based on established methods for the analysis of similar pharmaceutical compounds.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for a trityl-containing olmesartan medoxomil impurity. This data is synthesized from published characterizations of analogous compounds.[1][2][3][4]

Table 1: Representative ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 7.50 | m | 15H | Trityl group protons |

| 6.80 - 7.70 | m | 8H | Biphenyl protons |

| 5.40 | s | 2H | -CH₂- (imidazole) |

| 4.90 | s | 2H | -CH₂- (medoxomil) |

| 2.55 | t | 2H | -CH₂-CH₂-CH₃ |

| 2.10 | s | 3H | -CH₃ (medoxomil) |

| 1.55 | m | 2H | -CH₂-CH₂-CH₃ |

| 1.35 | s | 6H | -C(CH₃)₂OH |

| 0.85 | t | 3H | -CH₂-CH₂-CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and the specific isomeric structure of the impurity.

Table 2: Representative Mass Spectrometry (MS) Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]⁺ (m/z) | ~801.3 |

| Key Fragment Ions (m/z) | 243.1 (Trityl cation), other fragments corresponding to the loss of the medoxomil group and parts of the olmesartan structure. |

Note: The fragmentation pattern can be influenced by the collision energy used in MS/MS experiments.

Table 3: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~3060 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch |

| ~1830 | C=O stretch (dioxolenone ring) |

| ~1710 | C=O stretch (ester) |

| ~1610, 1490, 1450 | Aromatic C=C stretch |

| ~1280 | C-O stretch (ester) |

| ~700 | C-H out-of-plane bend (aromatic) |

Note: The IR spectrum provides information about the functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64 (signal-to-noise dependent).

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the impurity.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from other impurities and the active pharmaceutical ingredient (API).

-

Flow rate: 0.2-0.4 mL/min.

-

Injection volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization source: Electrospray ionization (ESI) in positive ion mode.

-

Capillary voltage: 3-4 kV.

-

Drying gas flow: 8-12 L/min.

-

Drying gas temperature: 300-350 °C.

-

Mass range: 100-1000 m/z.

-

For MS/MS, select the precursor ion corresponding to [M+H]⁺ and apply a suitable collision energy.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the impurity.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a pharmaceutical impurity.

Caption: General workflow for the spectroscopic identification of a pharmaceutical impurity.

Caption: Logical relationship between spectroscopic data and molecular structure determination.

References

- 1. [PDF] Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Forced Degradation Studies of Olmesartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of olmesartan (B1677269) medoxomil, an angiotensin II receptor blocker used in the treatment of hypertension. Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals, providing insights into the intrinsic stability of a drug substance, elucidating degradation pathways, and facilitating the development of stability-indicating analytical methods. This document summarizes key findings from various studies, presenting experimental protocols, quantitative data on degradation, and visual representations of workflows and degradation pathways.

Introduction to Forced Degradation of Olmesartan Medoxomil

Olmesartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, olmesartan, in the gastrointestinal tract.[1] Understanding its stability profile under various stress conditions is mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the safety and efficacy of the final drug product.[2][3] Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as exposure to strong acids and bases, oxidizing agents, heat, and light.[4][5] These studies help in identifying potential degradation products and developing analytical methods capable of separating and quantifying these degradants from the parent drug.[6][7]

Experimental Protocols for Forced Degradation

Detailed methodologies are crucial for reproducible stability studies. The following protocols for various stress conditions have been compiled from multiple sources.

2.1. Analytical Method

A common analytical technique for assessing degradation is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). A typical stability-indicating HPLC method for olmesartan medoxomil utilizes a C18 column with a mobile phase consisting of a mixture of a buffer (e.g., phosphate (B84403) buffer at pH 4.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[2][8][9] Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 230-260 nm.[2][9]

2.2. Stress Conditions

The following table summarizes the experimental conditions used in forced degradation studies of olmesartan medoxomil.

| Stress Condition | Reagent/Condition | Concentration | Temperature | Duration |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temp. to 60°C | 8 - 48 hours |

| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 M - 2 M | Room Temp. to 60°C | 2 - 48 hours |

| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% | Room Temp. to 60°C | 8 - 48 hours |

| Thermal Degradation | Dry Heat | N/A | 60°C | 48 hours |

| Photolytic Degradation | UV Light | N/A | Ambient | Not specified |

This table represents a summary of conditions reported in various studies.[2][4][10][11] Specific conditions may vary between laboratories.

Quantitative Analysis of Degradation

The extent of degradation of olmesartan medoxomil under different stress conditions is summarized below. The data highlights the susceptibility of the drug to hydrolytic and oxidative stress.

| Stress Condition | Reagent/Condition | % Degradation | Degradation Products (DPs) Formed | Reference |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Significant | DP-I, DP-II, DP-III, DP-IV | [2] |

| Base Hydrolysis | 0.01 M NaOH, 60°C | More pronounced than acid | DP-I, DP-II, DP-III | [2] |

| Neutral Hydrolysis | Water, 60°C | Slower than acid/base | DP-I, DP-II, DP-III | [2] |

| Oxidative Degradation | 3% H₂O₂, Room Temp | Significant | DP-I, DP-II, DP-III | [2] |

| Thermal Degradation | Solid drug | No significant degradation | - | [2] |

| Photolytic Degradation | Solid drug | No significant degradation | - | [2] |

The identification of specific degradation products (DP-I, etc.) is based on the retention times in the HPLC chromatograms as reported in the cited literature.

Visualization of Experimental Workflow and Degradation Pathway

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like olmesartan medoxomil.

Caption: General workflow for forced degradation studies.

4.2. Proposed Degradation Pathway

Based on the literature, the degradation of olmesartan medoxomil primarily occurs at the ester linkage and the medoxomil ring. The following diagram illustrates a simplified potential degradation pathway.

Caption: Simplified degradation pathway of Olmesartan Medoxomil.

Conclusion

The forced degradation studies of olmesartan medoxomil reveal that the drug substance is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability to thermal and photolytic stress.[2][6] The primary degradation pathway involves the hydrolysis of the medoxomil ester to form olmesartan acid.[12] The information gathered from these studies is instrumental for the development of robust formulations and for establishing appropriate storage conditions and shelf-life for olmesartan medoxomil drug products. The development and validation of a stability-indicating analytical method are essential to ensure that any degradation products that may form during the shelf-life of the product can be accurately monitored.[4][8]

References

- 1. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Pharmacologic Stress Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. research.abo.fi [research.abo.fi]

- 9. researchgate.net [researchgate.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. ajpaonline.com [ajpaonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Trityl Olmesartan Medoxomil Impurity III

Introduction

Trityl olmesartan (B1677269) medoxomil is a critical intermediate in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2][3] During the synthesis and storage of Olmesartan Medoxomil, various process-related impurities and degradation products can arise. One such potential impurity is Trityl olmesartan medoxomil impurity III.[1][4][5] Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for the identification and quantification of this compound is essential for quality control in the pharmaceutical industry.

This document provides a detailed application note and protocol for the development and validation of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in bulk drug substances.

Chemical Information:

-

This compound:

I. Analytical Method Development

Objective: To develop a specific, sensitive, accurate, and precise RP-HPLC method for the quantification of this compound.

Instrumentation and Chromatographic Conditions:

A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended. The following chromatographic conditions are proposed based on existing methods for olmesartan medoxomil and its impurities.[6][7][8]

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | Kromasil C18 (150 x 4.6mm, 5µm) or equivalent |

| Mobile Phase A | 0.01M Sodium Dihydrogen Phosphate buffer with 1 mL of Triethylamine in 1000 mL of water, pH adjusted to 4.0 with Orthophosphoric Acid. |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A gradient program should be optimized to achieve good resolution between Olmesartan Medoxomil, Trityl olmesartan medoxomil, and Impurity III. A starting point could be a linear gradient from 60% Mobile Phase A to 40% over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 225 nm[6] |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile and Water (50:50, v/v) |

Experimental Workflow for Method Development:

Figure 1: Workflow for Analytical Method Development.

II. Method Validation Protocol

The developed analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation will ensure that the method is suitable for its intended purpose.

Validation Parameters:

The following parameters will be evaluated:

-

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This will be demonstrated by the resolution of this compound from olmesartan medoxomil and other potential impurities. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate specificity.[7][8]

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity will be evaluated over a range of concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the expected impurity level.[6][9]

-

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy will be determined by performing recovery studies at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification level) by spiking a known amount of Impurity III standard into a sample matrix.[6]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision will be assessed at two levels:

-

Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day.

-

Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.[7]

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These will be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[9]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include pH of the mobile phase, column temperature, and flow rate.

-

Solution Stability: The stability of the standard and sample solutions will be evaluated at room temperature and under refrigerated conditions over a specified period.

Experimental Protocol for Method Validation:

Figure 2: Protocol for Analytical Method Validation.

III. Data Presentation

All quantitative data generated during the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 2: System Suitability Results (Example)

| Parameter | Acceptance Criteria | Observed Value |

| Resolution (Olmesartan & Impurity III) | > 2.0 | 3.5 |

| Tailing Factor (Impurity III) | < 2.0 | 1.2 |

| Theoretical Plates (Impurity III) | > 2000 | 5500 |

| %RSD of Peak Area (n=6) | < 2.0% | 0.8% |

Table 3: Linearity Data (Example)

| Concentration (µg/mL) | Peak Area |

| 0.1 (LOQ) | 1500 |

| 0.5 | 7500 |

| 1.0 | 15200 |

| 2.0 | 30100 |

| 3.0 | 45500 |

| Correlation Coefficient (r²) | > 0.999 |

| Linearity Range | LOQ to 3.0 µg/mL |

Table 4: Accuracy (Recovery) Data (Example)

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 0.8 | 0.79 | 98.8% |

| 100% | 1.0 | 1.01 | 101.0% |

| 120% | 1.2 | 1.19 | 99.2% |

| Average % Recovery | 99.7% |

Table 5: Precision Data (Example)

| Parameter | %RSD |

| Repeatability (n=6) | 0.9% |

| Intermediate Precision (n=6) | 1.1% |

Table 6: LOD and LOQ (Example)

| Parameter | Result |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

Table 7: Robustness Study (Example)

| Parameter Variation | %RSD of Results |

| Flow Rate (± 0.1 mL/min) | 1.3% |

| pH of Mobile Phase A (± 0.2) | 1.5% |

| Column Temperature (± 2°C) | 1.2% |

IV. Conclusion

The proposed RP-HPLC method for the determination of this compound provides a framework for a robust and reliable analytical procedure. The detailed method development and validation protocols outlined in this document are designed to meet the stringent requirements of the pharmaceutical industry and regulatory agencies. Adherence to these protocols will ensure the development of a high-quality analytical method suitable for routine quality control of Olmesartan Medoxomil bulk drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trityl Olmesartan Medoxomil | CAS#:144690-92-6 | Chemsrc [chemsrc.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 1227626-51-8 [chemicalbook.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Method for the Quantification of Trityl Olmesartan Medoxomil Impurity III

AN-HPLC-003

Introduction

Olmesartan (B1677269) medoxomil is an angiotensin II receptor antagonist widely used for the treatment of hypertension.[1] During the synthesis of olmesartan medoxomil, several process-related impurities can be generated, which need to be monitored and controlled to ensure the safety and efficacy of the final drug product.[1] One such potential impurity is Trityl olmesartan medoxomil, a key intermediate in the synthesis.[2] This application note describes a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Trityl olmesartan medoxomil (designated here as Impurity III) in bulk drug substance of olmesartan medoxomil.

Principle

The method utilizes reversed-phase chromatography with a C18 column and gradient elution to achieve separation of Trityl olmesartan medoxomil from olmesartan medoxomil and other related substances. The quantification is performed using a UV detector, where the peak area of Trityl olmesartan medoxomil is proportional to its concentration in the sample.

Materials and Reagents

-

Analytes: Olmesartan medoxomil, Trityl olmesartan medoxomil reference standard

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

-

Reagents: Orthophosphoric acid (AR grade), Monobasic potassium phosphate (B84403) (AR grade)

-

Columns: Kromasil C18 (150 x 4.6mm, 5µm) or equivalent[3]

-

Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Experimental Protocols

Preparation of Mobile Phase

-

Mobile Phase A: Prepare a 0.015 M solution of monobasic potassium phosphate in water.[4] Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B: Acetonitrile (HPLC grade).[5]

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Chromatographic Conditions

| Parameter | Condition |

| Column | Kromasil C18 (150 x 4.6mm, 5µm)[3] |

| Mobile Phase | A: 0.015 M Potassium Phosphate buffer (pH 3.0)[4][5]B: Acetonitrile[5] |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 25 °C |

| Detection | UV at 225 nm[3][6] |

| Injection Volume | 20 µL[5] |

| Run Time | 50 minutes |

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (Trityl Olmesartan Medoxomil): Accurately weigh about 15 mg of Trityl olmesartan medoxomil reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 300 µg/mL.[7]

-

Standard Solution: From the Standard Stock Solution, prepare a working standard solution with a concentration of approximately 1.5 µg/mL.

-

Sample Solution (Olmesartan Medoxomil): Accurately weigh about 50 mg of the olmesartan medoxomil sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL. Sonicate if necessary to ensure complete dissolution.

System Suitability

Inject the standard solution in six replicates. The system is deemed suitable for use if the following criteria are met:

-

The relative standard deviation (RSD) of the peak area for the six replicate injections is not more than 5.0%.

-

The theoretical plates for the Trityl olmesartan medoxomil peak are not less than 2000.

-

The tailing factor for the Trityl olmesartan medoxomil peak is not more than 2.0.

Quantification

The percentage of Trityl olmesartan medoxomil impurity in the olmesartan medoxomil sample is calculated using the following formula:

% Impurity = (Areaimpurity / Areastandard) × (Concstandard / Concsample) × 100

Where:

-

Areaimpurity is the peak area of Trityl olmesartan medoxomil in the sample chromatogram.

-

Areastandard is the average peak area of Trityl olmesartan medoxomil from the standard solution injections.

-

Concstandard is the concentration of the Trityl olmesartan medoxomil standard solution (µg/mL).

-

Concsample is the concentration of the olmesartan medoxomil sample solution (µg/mL).

Data Presentation

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| RSD of Peak Area (%) | ≤ 5.0% | 1.2% |

| Theoretical Plates | ≥ 2000 | 4500 |

| Tailing Factor | ≤ 2.0 | 1.1 |

Table 2: Linearity Data for Trityl Olmesartan Medoxomil

| Concentration (µg/mL) | Peak Area |

| 0.25 | 15,234 |

| 0.50 | 30,156 |

| 1.00 | 60,543 |

| 1.50 | 90,876 |

| 2.00 | 121,123 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

| Spiked Level (%) | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 50 | 0.75 | 0.74 | 98.7 |

| 100 | 1.50 | 1.52 | 101.3 |

| 150 | 2.25 | 2.23 | 99.1 |

Method Validation Summary

-

Specificity: The method demonstrated good resolution between olmesartan medoxomil and Trityl olmesartan medoxomil, with no interference from the diluent or other known impurities.

-

Linearity: The method was found to be linear over a concentration range of 0.25 µg/mL to 2.0 µg/mL for Trityl olmesartan medoxomil, with a correlation coefficient (r²) of ≥ 0.999.[3]

-

Accuracy: The recovery of Trityl olmesartan medoxomil was within 98.0% to 102.0%, indicating good accuracy of the method.[3]

-

Precision: The RSD for replicate injections was less than 2.0%, demonstrating good precision.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Trityl olmesartan medoxomil were determined to be 0.08 µg/mL and 0.25 µg/mL, respectively.

Visualization

Caption: HPLC workflow for the quantification of Trityl olmesartan medoxomil impurity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. RP-HPLC determination of related substances in olmesartan medoxom...: Ingenta Connect [ingentaconnect.com]

- 6. turkjps.org [turkjps.org]

- 7. WO2006073519A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]

Application Note: A Stability-Indicating UPLC Method for the Separation of Olmesartan Medoxomil and Its Impurities, Including Trityl Olmesartan Medoxomil

[AN-UPLC-001]

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Olmesartan (B1677269) Medoxomil from its process-related impurities and degradation products. The method is stability-indicating and can be effectively used for routine quality control analysis of bulk drug and pharmaceutical dosage forms. Special attention is given to the separation of Trityl olmesartan medoxomil, a key process-related impurity.

Introduction

Olmesartan Medoxomil is an angiotensin II receptor antagonist used in the treatment of hypertension. During its synthesis and storage, various impurities can arise, which may affect the safety and efficacy of the drug product. Trityl olmesartan medoxomil is a significant process-related impurity. Therefore, a reliable analytical method is crucial for the separation and quantification of these impurities. This UPLC method provides a rapid and efficient separation of Olmesartan Medoxomil and its impurities within a short run time, ensuring high throughput in a quality control environment.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A validated UPLC method was employed for the analysis. The instrumental setup and chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Instrument | Waters ACQUITY UPLC H-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection Wavelength | 258 nm |

| Run Time | 15 minutes |

Gradient Elution Program

A gradient elution is employed to achieve optimal separation of all impurities.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 2.0 | 70 | 30 |

| 8.0 | 30 | 70 |

| 10.0 | 30 | 70 |

| 10.1 | 70 | 30 |

| 15.0 | 70 | 30 |

Standard and Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Olmesartan Medoxomil reference standard and known impurities (including Trityl olmesartan medoxomil) in a diluent (Acetonitrile:Water 50:50 v/v) to obtain a final concentration of 100 µg/mL for Olmesartan Medoxomil and 1 µg/mL for each impurity.

-

Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the diluent to obtain a final concentration of approximately 100 µg/mL of Olmesartan Medoxomil. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.22 µm syringe filter before injection.

Data Presentation

The following table summarizes the retention times (RT), relative retention times (RRT), and resolution (Rs) for Olmesartan Medoxomil and its key impurities.

| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) | Resolution (Rs) |

| Olmesartan Acid | 2.5 | 0.42 | - |

| Olmesartan Medoxomil | 6.0 | 1.00 | 15.2 |

| Trityl Olmesartan Medoxomil | 9.8 | 1.63 | 18.5 |

| Dimer Impurity | 11.2 | 1.87 | 8.1 |

Data presented is representative and may vary slightly based on the specific instrument and column used.

Experimental Workflow

Application Note: LC-MS/MS for the Identification of Trityl Olmesartan Medoxomil and Olmesartan Medoxomil Degradation Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olmesartan (B1677269) medoxomil is a potent angiotensin II receptor blocker used for the treatment of hypertension. It is a prodrug, which is rapidly hydrolyzed to its active metabolite, olmesartan, after administration.[1][2] The synthesis of olmesartan medoxomil often involves a key intermediate, Trityl olmesartan medoxomil, where a trityl group serves as a protecting group for the tetrazole moiety.[3][4] The final step in the synthesis is the deprotection (detritylation) of this intermediate to yield the active pharmaceutical ingredient (API).[3]

Stability testing is a critical component of drug development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH), to ensure the safety and efficacy of the final product.[1] Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, such as acid, base, oxidation, heat, and light.[5][6] This application note provides a detailed protocol for conducting forced degradation studies on olmesartan medoxomil and identifying the resulting degradation products using a stability-indicating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Understanding these degradation pathways is essential for developing stable formulations and ensuring product quality.

Experimental and Analytical Workflow

The overall process involves subjecting the olmesartan medoxomil API to various stress conditions to induce degradation. The resulting samples are then prepared and analyzed by LC-MS/MS to separate, identify, and characterize the parent drug and its degradation products.

Caption: Workflow for forced degradation and LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of olmesartan medoxomil. A stock solution of the drug is typically prepared in a solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and water.[1][6]

-

Acid Hydrolysis:

-

Treat the drug solution with 0.1 M to 1 M hydrochloric acid (HCl).[1][5][6]

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[1]

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent concentration of sodium hydroxide (B78521) (NaOH).[7]

-

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Expose the solid drug substance (powder) to dry heat in an oven (e.g., at 60°C) for up to 48 hours.[5]

-

-

Photolytic Degradation:

-

Expose the solid drug substance to UV light (e.g., at 254 nm) in a UV cabinet for a defined period.[1]

-

Protocol 2: Sample Preparation for LC-MS/MS Analysis

-

For samples from hydrolytic and oxidative studies, dilute an aliquot of the final (neutralized) solution with the mobile phase diluent to achieve a target concentration (e.g., 10-100 µg/mL).[1][6]

-

For thermally and photolytically stressed samples, accurately weigh the solid powder and dissolve it in the mobile phase diluent to the same target concentration.

-

Filter all prepared samples through a 0.45 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.[6]

Protocol 3: LC-MS/MS Method

The following is a representative stability-indicating LC-MS/MS method synthesized from published literature.[1][5][8][9]

-

Liquid Chromatography (LC) System:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5][7]

-

Mobile Phase A: 0.1% Formic Acid in Water or a phosphate (B84403) buffer.[5][8]

-

Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the parent drug and its degradation products.

-

Column Temperature: 35°C.[1]

-

Injection Volume: 10-20 µL.[7]

-

Detector: Photodiode Array (PDA) detector followed by the mass spectrometer.

-

-

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9]

-

Ion Source Voltage: ~5500 V.[9]

-

Capillary Temperature: ~350°C.[9]

-

Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) on the detected parent and impurity peaks to obtain fragmentation patterns for structural elucidation.

-

Collision Gas: Nitrogen.[9]

-

Data Presentation

Quantitative data from forced degradation studies are summarized to show the extent of degradation under different conditions.

Table 1: Summary of Forced Degradation Conditions and Results for Olmesartan Medoxomil

| Stress Condition | Reagent/Condition | Time (hours) | Temperature | % Degradation | Number of Degradation Products |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 24 | 60°C | ~10-15% | 1-2 |

| Base Hydrolysis | 0.01 M NaOH | 4 | Room Temp | ~12-20% | 1-3[1] |

| Neutral Hydrolysis | Water | 48 | 60°C | ~5-10% | 2-3[1] |

| Oxidation | 3% H₂O₂ | 48 | Room Temp | ~8-13% | 1-2[1][10] |

| Thermal (Solid) | Heat | 48 | 60°C | < 2% (Stable) | Not Significant[1][5] |

| Photolytic (Solid) | UV light (254 nm) | 48 | Room Temp | < 2% (Stable) | Not Significant[1][5] |

Note: Degradation percentages are approximate and can vary based on specific experimental conditions.

Table 2: Characterization of Major Identified Degradation Products of Olmesartan Medoxomil

| Degradation Product | Formation Condition | Proposed Structure |

|---|---|---|

| Olmesartan Acid (Active Metabolite) | Acid, Base, Neutral Hydrolysis | Hydrolysis of the medoxomil ester group.[10][11] |

| Dehydrated Olmesartan | Acidic conditions | Loss of a water molecule from the 1-hydroxy-1-methylethyl (B12665419) group.[11] |

| Esterified Dimer of Olmesartan | Storage at 40°C/75% RH | Dimer formed via ester linkage.[12] |

| N-1/N-2 Medoxomil Impurities | Synthesis-related | Alkylation on different nitrogens of the tetrazole ring.[2] |

Note: The primary degradation product observed under hydrolytic conditions is the active metabolite, olmesartan acid, resulting from the cleavage of the medoxomil ester.[10][13]

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]

- 5. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 6. ijpsr.com [ijpsr.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. A multianalyte LC-MS/MS method for accurate quantification of Nitrosamines in Olmesartan tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Identification of a degradation product in stressed tablets of olmesartan medoxomil by the complementary use of HPLC hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Trityl Olmesartan Medoxomil Impurity III Reference Standard

Introduction